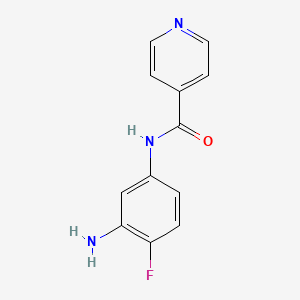

N-(3-Amino-4-fluorophenyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-4-fluorophenyl)isonicotinamide is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and an isonicotinamide moiety, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-fluorophenyl)isonicotinamide typically involves the coupling of 3-amino-4-fluoroaniline with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Amino-4-fluorophenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

GSK-3 Inhibition

Overview of GSK-3

Glycogen synthase kinase-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, differentiation, and apoptosis. Dysregulation of GSK-3 has been implicated in various diseases such as Alzheimer's disease, type II diabetes, and certain cancers.

N-(3-Amino-4-fluorophenyl)isonicotinamide as a GSK-3 Inhibitor

Research has shown that this compound exhibits potent inhibitory activity against GSK-3. A study highlighted the compound's high selectivity and brain penetrability, making it a promising candidate for treating neurodegenerative diseases like Alzheimer's disease. The compound demonstrated oral activity in preclinical models, suggesting its potential for therapeutic applications .

| Property | Value |

|---|---|

| IC50 against GSK-3 | Nanomolar range |

| Brain Penetrability | High |

| Oral Bioavailability | Confirmed in animal studies |

Imaging Applications

Development of PET Probes

this compound has been utilized in the development of novel PET imaging probes for non-invasive imaging of GSK-3 activity. Two distinct probes labeled with fluorine-18 have been synthesized and evaluated for their ability to cross the blood-brain barrier and bind selectively to GSK-3. These probes showed promising results in terms of metabolic stability and brain uptake .

| Probe Name | Binding Affinity (IC50) | Blood-Brain Barrier Permeability |

|---|---|---|

| [18F]CNPIFE | Strong | Moderate |

| [18F]CNBI | Strong | Moderate |

Antiproliferative Activity

Antitumor Potential

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that this compound exhibits significant growth inhibition in tumor cells, suggesting its potential utility as an anticancer agent. The mechanism appears to be linked to its ability to modulate GSK-3 activity, which is crucial for cell cycle regulation and apoptosis .

Case Study 1: Alzheimer’s Disease Model

In a triple transgenic mouse model of Alzheimer’s disease, this compound was administered to evaluate its effects on cognitive decline. The results indicated improved cognitive function correlated with reduced levels of phosphorylated tau protein, a hallmark of Alzheimer's pathology .

Case Study 2: PET Imaging Efficacy

A study focused on the synthesis and evaluation of PET probes based on this compound demonstrated that these probes could effectively visualize GSK-3 activity in vivo. The findings suggest that these imaging agents could be instrumental in diagnosing and monitoring neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of N-(3-Amino-4-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isonicotinamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Amino-4-chlorophenyl)isonicotinamide

- N-(3-Amino-4-bromophenyl)isonicotinamide

- N-(3-Amino-4-methylphenyl)isonicotinamide

Uniqueness

N-(3-Amino-4-fluorophenyl)isonicotinamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Activité Biologique

N-(3-Amino-4-fluorophenyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isonicotinamide moiety, which is known to interact with various enzymes and receptors. The amino group can form hydrogen bonds with biological targets, while the fluorine atom enhances lipophilicity, facilitating cell membrane penetration.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Notably, it has been studied as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to several metabolic disorders and cancers. NNMT overexpression is associated with obesity, diabetes, and various malignancies .

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit NNMT by mimicking the substrate, thereby blocking its active site .

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

- Inhibition of NNMT : A study reported that compounds designed as NNMT inhibitors demonstrated significant potency, with some exhibiting subnanomolar IC50 values. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing inhibitory activity .

- Anticancer Efficacy : In vitro assays revealed that derivatives of this compound could induce apoptosis in cancer cells. For instance, compounds similar to it showed increased levels of acetylated histones and induced G1 phase cell cycle arrest in myelodysplastic syndrome models .

Data Tables

Propriétés

IUPAC Name |

N-(3-amino-4-fluorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIOWZHBDQQJBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.